molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No. B3044145
Key on ui cas rn: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Patent
US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Step Two
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
ADDITION
Type
ADDITION
Details
The solution was added drop by drop to the surfactant solution
CUSTOM
Type
CUSTOM
Details
The mixture was then sonicated in an ice bath for 2 minutes at 90%
Duration
2 min
CUSTOM
Type
CUSTOM
Details
bubbled into it for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
STIRRING
Type
STIRRING
Details
With continuous stirring
CUSTOM
Type
CUSTOM
Details
bubbling of N2
CUSTOM
Type
CUSTOM
Details
to remove chloroform
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Step Two
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
ADDITION
Type
ADDITION
Details
The solution was added drop by drop to the surfactant solution
CUSTOM
Type
CUSTOM
Details
The mixture was then sonicated in an ice bath for 2 minutes at 90%
Duration
2 min
CUSTOM
Type
CUSTOM
Details
bubbled into it for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
STIRRING
Type
STIRRING
Details
With continuous stirring
CUSTOM
Type
CUSTOM
Details
bubbling of N2
CUSTOM
Type
CUSTOM
Details
to remove chloroform
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Step Two
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
ADDITION
Type
ADDITION
Details
The solution was added drop by drop to the surfactant solution
CUSTOM
Type
CUSTOM
Details
The mixture was then sonicated in an ice bath for 2 minutes at 90%
Duration
2 min
CUSTOM
Type
CUSTOM
Details
bubbled into it for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
STIRRING
Type
STIRRING
Details
With continuous stirring
CUSTOM
Type
CUSTOM
Details
bubbling of N2
CUSTOM
Type
CUSTOM
Details
to remove chloroform
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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